Cordypyridone D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cordypyridone D is a natural product found in Polycephalomyces nipponicus with data available.

科学研究应用

Antimalarial Activity

One of the most significant applications of Cordypyridone D is its antimalarial activity. Research indicates that this compound exhibits moderate inhibitory effects on the malaria parasite Plasmodium falciparum, with an IC50 value of 7.8 µg/mL. This activity is noteworthy when compared to other compounds isolated from Cordyceps nipponica, such as Cordypyridones A and B, which show even stronger antimalarial properties (IC50 values of 0.066 and 0.037 µg/mL, respectively) .

Mechanism of Action:

The antimalarial effects of this compound and its analogs are believed to involve iron chelation, similar to other known hydroxamic acid antimalarials. This mechanism inhibits the growth of the malaria parasite by disrupting its iron metabolism, which is crucial for its survival .

Antiviral Properties

Recent studies have explored the potential antiviral applications of 2-pyridone derivatives, including this compound, against SARS-CoV-2, the virus responsible for COVID-19. Certain 2-pyridone natural products have shown promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting a potential role in antiviral therapy .

Case Study:

In silico studies indicated that derivatives related to this compound could bind effectively to Mpro, showcasing their potential as lead compounds in drug development against COVID-19 .

Cytotoxic Effects in Cancer Research

The cytotoxicity of this compound has been assessed against various cancer cell lines. Although its cytotoxic effects are weaker compared to its antimalarial activity, it still presents a potential avenue for further research in oncology.

Cytotoxicity Profile:

In vitro studies indicated that while this compound showed some degree of cytotoxicity against cancer cell lines, it was significantly lower than that observed with more potent anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its bioactivity. The presence of specific functional groups appears to influence both its antimalarial and cytotoxic properties.

Key Findings:

- The hydroxyl group on nitrogen is essential for the antimalarial activity observed in related compounds.

- Variations in molecular structure can lead to significant differences in bioactivity, underscoring the importance of detailed SAR studies .

Summary Table: Antimicrobial Activity Profiles

| Compound | Antimalarial IC50 (µg/mL) | Cytotoxicity IC50 (µg/mL) | Notes |

|---|---|---|---|

| Cordypyridone A | 0.066 | 15.7 | Strongest activity among tested compounds |

| Cordypyridone B | 0.037 | 8.4 | Atropisomer with similar properties |

| Cordypyridone C | >20 | Not tested | Weak activity |

| This compound | 7.8 | >20 | Moderate antimalarial activity |

属性

分子式 |

C17H25NO4 |

|---|---|

分子量 |

307.4 g/mol |

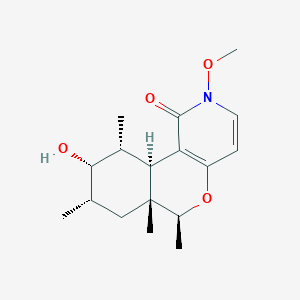

IUPAC 名称 |

(6S,6aR,8S,9S,10R,10aR)-9-hydroxy-2-methoxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |

InChI |

InChI=1S/C17H25NO4/c1-9-8-17(4)11(3)22-12-6-7-18(21-5)16(20)13(12)14(17)10(2)15(9)19/h6-7,9-11,14-15,19H,8H2,1-5H3/t9-,10+,11-,14-,15-,17-/m0/s1 |

InChI 键 |

MQGVAUZSLCHPHW-SXVPISRNSA-N |

手性 SMILES |

C[C@H]1C[C@]2([C@@H](OC3=C([C@@H]2[C@H]([C@H]1O)C)C(=O)N(C=C3)OC)C)C |

规范 SMILES |

CC1CC2(C(OC3=C(C2C(C1O)C)C(=O)N(C=C3)OC)C)C |

同义词 |

cordypyridone D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。